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Compound of Interest

Compound Name: (+)-Cbi-cdpi2

Cat. No.: B11829525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary
(+)-CBI-CDPI2, with the Chemical Abstracts Service (CAS) number 128300-15-2, is a potent

synthetic compound recognized for its DNA alkylating properties. It serves as a critical

component, or "payload," in the development of Antibody-Drug Conjugates (ADCs), a class of

targeted cancer therapeutics. As an enhanced functional analog of the natural product CC-

1065, (+)-CBI-CDPI2 is designed for high cytotoxicity, which is harnessed for selective

destruction of cancer cells when delivered by a monoclonal antibody.

Table 1: Physicochemical Properties of (+)-CBI-CDPI2

Property Value Source

CAS Number 128300-15-2 Internal Database

Molecular Formula C₃₆H₂₈N₆O₄ Internal Database

Molecular Weight 608.65 g/mol Internal Database

Appearance Solid Powder Internal Database

Solubility Soluble in DMSO Internal Database

Storage Conditions -20°C, dry and dark Internal Database
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Mechanism of Action: DNA Alkylation and
Subsequent Cellular Response
The primary mechanism of action of (+)-CBI-CDPI2 is the alkylation of DNA. This process

involves the covalent bonding of the drug molecule to the DNA, typically in the minor groove.

This interaction disrupts the normal functions of DNA, including replication and transcription,

ultimately leading to cell death.

Upon DNA damage induced by (+)-CBI-CDPI2, a cascade of cellular signaling pathways is

initiated, primarily the DNA Damage Response (DDR) and apoptosis pathways.

DNA Damage Response (DDR) Pathway
The DDR is a complex signaling network that detects DNA lesions, arrests the cell cycle to

allow for repair, and, if the damage is irreparable, triggers programmed cell death. Key proteins

in this pathway include ATM, ATR, CHK1, and CHK2. DNA alkylating agents like (+)-CBI-CDPI2
are known to activate this pathway. The DDR can lead to different cellular outcomes depending

on the extent of DNA damage and the cellular context.
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Apoptosis Signaling Pathway
When DNA damage is too severe for repair, the DDR pathway can trigger apoptosis, or

programmed cell death. This is a crucial mechanism for eliminating potentially cancerous cells.

DNA alkylating agents can induce apoptosis through both the intrinsic (mitochondrial) and

extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the release of

cytochrome c from the mitochondria, which leads to the activation of caspases, the

executioners of apoptosis.
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Intrinsic Apoptosis Signaling Pathway.
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Experimental Protocols
Synthesis of (+)-CBI-CDPI2
The total synthesis of (+)-CBI-CDPI2 is a complex multi-step process that has been detailed in

the chemical literature, most notably by the research group of Dale L. Boger. The synthesis

involves the construction of the CBI (cyclopropa[c]benz[e]indolone) alkylating subunit and the

CDPI₂ DNA-binding subunit, followed by their coupling. Researchers should refer to the original

publications for detailed procedures, including reaction conditions, purification methods, and

characterization data. A key publication is:

Boger, D. L., & Coleman, R. S. (1988). Total synthesis of (+)-CC-1065 and ent-(−)-CC-1065.

Journal of the American Chemical Society, 110(14), 4796-4807.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for determining the in vitro cytotoxicity of (+)-CBI-
CDPI2, often as part of an ADC, using a colorimetric MTT assay.[1][2]

Materials:

Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)

Complete cell culture medium

(+)-CBI-CDPI2 or ADC construct

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and

allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of (+)-CBI-CDPI2 or the ADC in complete

medium. Replace the culture medium in the wells with the medium containing the test

compound at various concentrations. Include untreated cells as a negative control and a

vehicle control.

Incubation: Incubate the plates for a period relevant to the compound's mechanism of action

(typically 72-96 hours for DNA alkylating agents).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells

with active metabolism will convert the yellow MTT into purple formazan crystals.

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control. Plot the dose-response curve and determine the IC₅₀ value (the

concentration of the compound that inhibits cell growth by 50%) using appropriate software.

[3][4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b11829525?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859577/
https://www.researchgate.net/post/How_to_calculate_IC502
https://www.researchgate.net/publication/221826649_Guidelines_for_accurate_EC50IC50_estimation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11829525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed Cells in
96-well Plate

Allow Cells to Adhere
(Overnight)

Prepare Serial Dilutions
of Compound

Treat Cells with
Compound

Incubate
(72-96 hours)

Add MTT Solution

Incubate
(2-4 hours)

Add Solubilization
Buffer

Read Absorbance
(570 nm)

Analyze Data and
Calculate IC50

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b11829525?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11829525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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